molecular formula C22H35NO3 B14376914 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87991-22-8

2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid

Cat. No.: B14376914
CAS No.: 87991-22-8
M. Wt: 361.5 g/mol
InChI Key: RFPFTBMPJIUZCB-UHFFFAOYSA-N
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Description

2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an aniline derivative, and a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 2-cyclohexylpropan-2-ol under specific conditions to form the intermediate 4-[(2-cyclohexylpropan-2-yl)oxy]aniline. This intermediate is then reacted with heptanoic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}octanoic acid: Similar structure with an octanoic acid chain.

    2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}hexanoic acid: Similar structure with a hexanoic acid chain.

Uniqueness

2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its reactivity, biological activity, and potential applications. The presence of the cyclohexyl group and the aniline derivative adds to its distinct chemical properties.

Properties

CAS No.

87991-22-8

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

2-[4-(2-cyclohexylpropan-2-yloxy)anilino]heptanoic acid

InChI

InChI=1S/C22H35NO3/c1-4-5-7-12-20(21(24)25)23-18-13-15-19(16-14-18)26-22(2,3)17-10-8-6-9-11-17/h13-17,20,23H,4-12H2,1-3H3,(H,24,25)

InChI Key

RFPFTBMPJIUZCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)C2CCCCC2

Origin of Product

United States

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